4-[Amino(cyclopropyl)methyl]-2-fluorophenol 4-[Amino(cyclopropyl)methyl]-2-fluorophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17818168
InChI: InChI=1S/C10H12FNO/c11-8-5-7(3-4-9(8)13)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2
SMILES:
Molecular Formula: C10H12FNO
Molecular Weight: 181.21 g/mol

4-[Amino(cyclopropyl)methyl]-2-fluorophenol

CAS No.:

Cat. No.: VC17818168

Molecular Formula: C10H12FNO

Molecular Weight: 181.21 g/mol

* For research use only. Not for human or veterinary use.

4-[Amino(cyclopropyl)methyl]-2-fluorophenol -

Specification

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
IUPAC Name 4-[amino(cyclopropyl)methyl]-2-fluorophenol
Standard InChI InChI=1S/C10H12FNO/c11-8-5-7(3-4-9(8)13)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2
Standard InChI Key ZOUHBCAOLZCMLH-UHFFFAOYSA-N
Canonical SMILES C1CC1C(C2=CC(=C(C=C2)O)F)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-[amino(cyclopropyl)methyl]-2-fluorophenol, reflects its core structure: a phenol ring substituted with a fluorine atom at the 2-position and an amino-cyclopropylmethyl group at the 4-position (Figure 1) . The cyclopropane ring introduces strain, potentially enhancing reactivity, while the fluorine atom contributes to electronegativity and lipophilicity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC10H12FNO\text{C}_{10}\text{H}_{12}\text{FNO}
Molecular Weight181.21 g/mol
IUPAC Name4-[amino(cyclopropyl)methyl]-2-fluorophenol
CAS Number1537583-94-0
Melting/Boiling PointNot reported
SolubilityLikely polar organic solvents

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) for this specific compound is scarce, analogs suggest distinct signals:

  • 1H^1\text{H}-NMR: Aromatic protons near 6.5–7.5 ppm, cyclopropane CH2_2 at ~0.5–1.5 ppm, and NH2_2 protons at 1.5–2.5 ppm.

  • 19F^{19}\text{F}-NMR: A singlet near -110 ppm due to the fluorine’s electronic environment .

Synthesis and Preparation

Synthetic Pathways

The synthesis of 4-[amino(cyclopropyl)methyl]-2-fluorophenol involves multi-step organic reactions, as inferred from related compounds :

Step 1: Protection of Aniline Derivatives
Starting with 2-fluoro-4-nitroanisole, nitro groups are reduced to amines, followed by protection with groups like tert-butoxycarbonyl (Boc) to prevent undesired side reactions .

Step 2: Reductive Amination
Cyclopropanealdehyde reacts with the protected amine via reductive amination, introducing the cyclopropylmethyl group. Sodium cyanoborohydride or catalytic hydrogenation facilitates this step .

Step 3: Deprotection and Final Modification
Acidic or basic conditions remove protective groups, yielding the free amine. Final purification via column chromatography or crystallization ensures high purity.

Table 2: Key Reagents and Conditions

StepReagent/ConditionPurpose
1Boc anhydride, DMAPAmine protection
2Cyclopropanealdehyde, NaBH3_3CNReductive amination
3HCl in dioxaneBoc deprotection

Challenges in Synthesis

  • Cyclopropane Stability: The strained cyclopropane ring may undergo ring-opening under harsh conditions, necessitating mild reaction environments .

  • Regioselectivity: Ensuring substitution at the 4-position requires directing groups or steric control.

ScenarioResponse
Skin ContactWash with soap/water; remove contaminated clothing .
Eye ExposureRinse with water for 15 minutes; seek medical attention .
InhalationMove to fresh air; administer oxygen if breathing is labored .
ParameterRecommendation
StorageTightly sealed in a ventilated, cool area .
DisposalIncineration at approved facilities .

Comparative Analysis with Structural Analogs

Analog 1: 4-(((1-(2-Fluorophenyl)cyclopentyl)amino)methyl)-2-((4-methylpiperazin-1-yl)methyl)phenol

This analog (PubChem CID 46965865) shares a fluorophenol core but incorporates a piperazinyl group, enhancing solubility and receptor binding .

Table 4: Structural Comparison

PropertyTarget CompoundAnalog (CID 46965865)
Molecular FormulaC10H12FNO\text{C}_{10}\text{H}_{12}\text{FNO}C24H32FN3O\text{C}_{24}\text{H}_{32}\text{FN}_3\text{O}
Molecular Weight181.21 g/mol397.5 g/mol
Key Functional GroupsCyclopropylamine, FluorophenolPiperazine, Cyclopentylamine

Implications of Structural Differences

  • Bioavailability: The analog’s piperazine moiety improves water solubility, potentially enhancing pharmacokinetics .

  • Target Selectivity: Bulkier substituents may limit blood-brain barrier penetration compared to the smaller target compound.

Future Research Directions

Expanding Bioactivity Studies

  • In vitro Screening: Prioritize assays against bacterial strains (e.g., S. aureus, E. coli) and cancer cell lines (e.g., MCF-7, HeLa).

  • Molecular Docking: Model interactions with 5-HT1A_{1A} receptors to predict CNS activity.

Process Optimization

  • Green Chemistry: Explore biocatalytic methods or solvent-free reactions to improve sustainability .

  • Scalability: Develop continuous-flow systems to mitigate cyclopropane instability during large-scale synthesis .

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